molecular formula C8H5FN2O B1446565 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1190314-86-3

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B1446565
CAS No.: 1190314-86-3
M. Wt: 164.14 g/mol
InChI Key: SBHZLMHAKXVWFM-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a fluorine atom at the 4-position and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine core, followed by selective fluorination and formylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    Reduction: 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a valuable asset in various research fields:

  • Building Block: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Enzyme Inhibition: The compound is used as an enzyme inhibitor. It can inhibit fibroblast growth factor receptors (FGFRs), which are involved in various tumor types. By binding to these receptors, it disrupts signaling pathways that promote cell proliferation and survival.
  • Dopamine D4 receptor antagonists: These compounds have potential applications in treating schizophrenia and other neurological disorders.

The biological activity of this compound is attributed to its role as an inhibitor of fibroblast growth factor receptors (FGFRs). Research indicates it binds effectively to multiple FGFR isoforms (FGFR1, FGFR2, FGFR3), blocking signaling pathways that promote cell proliferation and survival. This inhibition is crucial for developing targeted cancer therapies, particularly for breast cancer, where it has shown efficacy in reducing cell migration and invasion .

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines:

  • Cell Proliferation Inhibition: It significantly inhibits the proliferation of cancer cells in vitro.
  • Apoptosis Induction: It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Treatment of Tumors: Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, thus, it represents an attractive strategy for cancer therapy .

Mechanism of Action

The mechanism of action of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in various types of tumors .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
  • 1H-pyrazolo[3,4-b]pyridine derivatives

Uniqueness

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom and aldehyde group make it a versatile intermediate for further chemical modifications .

Biological Activity

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound characterized by its pyrrolo[2,3-b]pyridine core, featuring a fluorine atom at the 4-position and an aldehyde group at the 3-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. It has been shown to inhibit FGFRs, which play crucial roles in cellular proliferation, migration, and survival. This inhibition can lead to reduced tumor growth and metastasis in cancer models.

Inhibition of FGFRs

Research indicates that derivatives of this compound exhibit significant inhibitory effects on FGFR1, FGFR2, and FGFR3. For instance, one study reported that a related compound demonstrated IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, showcasing potent activity against these targets . Furthermore, these compounds have been observed to inhibit breast cancer cell proliferation and induce apoptosis, highlighting their potential therapeutic applications in oncology .

Case Studies

  • Cancer Cell Line Studies :
    • A study demonstrated that this compound derivatives inhibited the migration and invasion of breast cancer cells (4T1 cell line), indicating their potential role in preventing metastasis .
    • Another investigation revealed that these compounds could significantly reduce cell viability in various cancer cell lines while exhibiting low toxicity towards non-cancerous cells .
  • Enzyme Inhibition :
    • The compound has been utilized in studies focusing on SGK-1 kinase inhibition, which is associated with several diseases. The findings suggest that it may be beneficial for treating disorders mediated by SGK-1 activity .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundTargetIC50 (nM)Activity
This compoundFGFR17Inhibition of proliferation
This compoundFGFR29Induction of apoptosis
This compoundFGFR325Metastasis prevention

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions followed by selective fluorination and formylation processes. Two primary synthetic routes have been established to achieve efficient yields:

  • Cyclization of Precursors : Utilizing appropriate starting materials under controlled conditions.
  • Fluorination and Formylation : Following cyclization to introduce the fluorine atom and aldehyde group.

Properties

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHZLMHAKXVWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1F)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225297
Record name 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190314-86-3
Record name 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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